1-Fluoroanthracene
Description
Contextualization within Fluorinated Polycyclic Aromatic Hydrocarbon (F-PAH) Chemistry
Fluorinated polycyclic aromatic hydrocarbons (F-PAHs) represent a significant class of compounds in synthetic and materials chemistry. researchgate.net The study of F-PAHs is driven by the unique properties that the highly electronegative fluorine atom imparts to the parent PAH skeleton. nii.ac.jp Fluorine substitution can create a permanent dipole moment and reduce London dispersion forces, which in turn influences the compound's physicochemical properties. researchgate.net Consequently, F-PAHs often exhibit similarities to their non-fluorinated parent compounds in terms of structure but possess modified characteristics such as increased solubility in organic solvents. researchgate.netnii.ac.jpresearchgate.net
The synthesis of F-PAHs can be challenging, as direct fluorination of a PAH often results in a mixture of regioisomers. nih.gov Therefore, research has focused on developing regioselective synthetic methods, such as ring-closing reactions of fluorine-containing precursors, to obtain specific isomers like 1-Fluoroanthracene. nih.govnih.gov These synthetic strategies are crucial for systematically studying the structure-property relationships within the F-PAH family and for accessing materials with tailored characteristics. researchgate.netnii.ac.jp
Significance in Contemporary Chemical Research Paradigms
The strategic incorporation of fluorine into PAHs has significant implications for various research areas. Fluoroaromatic compounds are of considerable interest for their applications in creating liquid crystalline materials, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.gov Anthracene (B1667546) derivatives, in particular, are valued as semiconductor materials in OFETs and as emissive materials in OLEDs due to their high charge carrier mobility and efficient light emission upon electrical excitation. frontiersin.org The modification of the anthracene core with fluorine can further enhance these properties.
In environmental and analytical chemistry, F-PAHs serve as valuable internal standards for the trace-level analysis of their parent PAH compounds, which are often monitored as environmental pollutants. researchgate.net The similarity in physicochemical properties between an F-PAH and its corresponding PAH, combined with the ability to be distinguished by mass spectrometry, makes them ideal for this purpose. researchgate.net Furthermore, in biochemical and mechanistic studies, the strong carbon-fluorine bond is utilized to block specific metabolic sites on a PAH molecule. This allows researchers to investigate the mechanisms of carcinogenesis and the thermal interconversion of PAHs. researchgate.net
Scope and Objectives of Academic Inquiry for this compound
Academic inquiry into this compound primarily focuses on its synthesis, characterization, and exploration of its potential applications. A key objective is the development of efficient and regioselective synthetic routes. One documented method involves the Suzuki-Miyaura coupling of 1-fluoro-2-iodoanthracene with a boronic acid. fau.de Another approach starts with bromoanthracene, which is lithiated and then reacted with a fluorinating agent. prepchem.com
A central part of the research involves the detailed characterization of the compound's physical and spectroscopic properties. This data is essential for understanding its molecular structure and behavior. High-resolution solid-state 19F Magic Angle Spinning (MAS) NMR spectroscopy is a particularly powerful technique for studying fluorinated aromatics like this compound, providing insights into the local environment of the fluorine atom. acs.org The ongoing research aims to leverage these properties for the rational design of new functional materials and analytical tools. ontosight.ai
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 7651-80-1 | nih.gov |
| Molecular Formula | C₁₄H₉F | nih.gov |
| Molecular Weight | 196.22 g/mol | nih.gov |
| Density | 1.212 g/cm³ | |
| Boiling Point | 341 °C | lookchem.com |
| Flash Point | 130 °C | |
| Exact Mass | 196.069 g/mol | nih.govlookchem.com |
| LogP | 4.13 - 4.5 | nih.govlookchem.com |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Data | Source(s) |
|---|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 7.11 (dd, JHF = 10.9 Hz, J = 7.4 Hz, 1H), 7.37 (ddd, J = 8.6, 7.4 Hz, JHF = 5.3 Hz, 1H), 7.49–7.52 (m, 2H), 7.79 (d, J = 8.6 Hz, 1H), 7.99–8.02 (m, 1H), 8.04–8.07 (m, 1H), 8.45 (s, 1H), 8.68 (s, 1H) | rsc.org |
| ¹³C NMR (126 MHz, CDCl₃) | δ 107.6 (d, JCF = 20 Hz), 119.6 (d, JCF = 4 Hz), 122.9 (d, JCF = 17 Hz), 124.0 (d, JCF = 4 Hz), 124.6 (d, JCF = 8 Hz), 125.9, 126.07, 126.10 (d, JCF = 4 Hz), 128.1, 128.6, 131.6, 131.1, 132.7 (d, JCF = 4 Hz), 158.9 (d, JCF = 253 Hz) | rsc.org |
| ¹⁹F MAS NMR (on silica (B1680970) 60) | δ(¹⁹F) = -119.2 ppm relative to C¹⁹FCl₃ | acs.org |
Structure
3D Structure
Properties
CAS No. |
7651-80-1 |
|---|---|
Molecular Formula |
C14H9F |
Molecular Weight |
196.22 g/mol |
IUPAC Name |
1-fluoroanthracene |
InChI |
InChI=1S/C14H9F/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H |
InChI Key |
JBYLHICABMOUQN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3F |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3F |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Derivatization Strategies for 1 Fluoroanthracene
Regioselective Synthesis of 1-Fluoroanthracene and its Precursors
Achieving regioselectivity in the synthesis of this compound is crucial for controlling the final properties of its derivatives. Several synthetic strategies have been developed to introduce a fluorine atom at the C1 position of the anthracene (B1667546) core with high precision.
Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the regioselective synthesis of complex aromatic compounds. nih.govresearchgate.net This methodology has been successfully applied to the synthesis of this compound derivatives. For instance, 2-(biphenyl-2-yl)-1-fluoroanthracene has been prepared via the Suzuki-Miyaura coupling of 1-fluoro-2-iodoanthracene with (biphenyl-2-yl)boronic acid. fau.de This reaction demonstrates the ability to form carbon-carbon bonds at specific positions on the fluoroanthracene core, enabling the construction of more complex polycyclic systems. fau.de The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and regioselectivity. organic-chemistry.orgacademie-sciences.fr
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |
| 1-Fluoro-2-iodoanthracene | (Biphenyl-2-yl)boronic acid | Pd(PPh₃)₄ | 2-(Biphenyl-2-yl)-1-fluoroanthracene | Good | fau.de |
| 1-Fluoro-2-iodonaphthalene | (Biphenyl-2-yl)boronic acid | PdCl₂(PPh₃)₂ | 2-(Biphenyl-2-yl)-1-fluoronaphthalene | 71% | rsc.org |
Electrophilic and Nucleophilic Fluorination Approaches
Direct fluorination of the anthracene core can be achieved through either electrophilic or nucleophilic methods. alfa-chemistry.com Electrophilic fluorination involves the use of reagents that deliver an electrophilic fluorine species ("F+") to the electron-rich aromatic ring. wikipedia.org Reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are commonly employed for this purpose due to their stability and selectivity. alfa-chemistry.comwikipedia.org
Nucleophilic fluorination, on the other hand, utilizes a nucleophilic fluoride (B91410) source (F-) to displace a leaving group on the anthracene precursor. tcichemicals.comalfa-chemistry.com This can be an effective method, though the reactivity of the fluoride ion and the choice of solvent are crucial for success. acs.org For instance, bromoanthracene can be converted to fluoroanthracene by reaction with n-butyl lithium followed by a fluorine source. prepchem.com The reaction of perylene (B46583) with xenon difluoride has been shown to produce a mixture of fluoroanthracenes, including this compound. tdl.org
| Method | Fluorine Source | Key Features |
| Electrophilic Fluorination | N-F reagents (e.g., Selectfluor, NFSI) | High selectivity, suitable for late-stage functionalization. alfa-chemistry.com |
| Nucleophilic Fluorination | Fluoride salts (e.g., KF, CsF), DAST | Cost-effective, suitable for large-scale processes. tcichemicals.comalfa-chemistry.com |
Aromatic Carbon-Fluorine Bond Activation in Complex Polycyclic Systems
The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its selective activation a significant challenge in organic synthesis. However, the ability to functionalize C-F bonds opens up new avenues for creating novel molecular architectures.
Lewis Acid-Mediated Cyclization and Regioselective Carbon-Carbon Bond Formation
Lewis acids can mediate the cyclization of fluoroanthracene derivatives, leading to the formation of new carbon-carbon bonds through C-F bond activation. rsc.orgrsc.orgnih.govresearchgate.net For example, treatment of 2-(biphenyl-2-yl)-1-fluoronaphthalene with aluminum trichloride (B1173362) (AlCl₃) can lead to the formation of benzo[f]tetraphenes through a cyclization reaction that involves C-F bond cleavage. fau.de The choice of the Lewis acid is critical, as it can influence the regioselectivity of the C-C bond formation. fau.declockss.org This approach allows for the construction of complex, fused polycyclic aromatic frameworks from fluorinated precursors. rsc.orgnih.gov
Mechanistic Insights into Defluorinative Transformations
Understanding the mechanism of defluorinative transformations is key to controlling the outcome of these reactions. rsc.org In Lewis acid-mediated cyclizations, the reaction is thought to proceed through the formation of a cationic intermediate, which then undergoes an intramolecular electrophilic aromatic substitution, with the fluoride ion acting as a leaving group. mdpi.com The stability of the carbocation and the nature of the Lewis acid-reagent complex play a crucial role in determining the reaction pathway and the regioselectivity of the cyclization. fau.demdpi.com Studies on the phototransformation of halogenated PAHs suggest that dehalogenation can be followed by oxidation, indicating another potential pathway for the transformation of fluoroanthracenes in different environments. copernicus.org
Advanced Functionalization and Periphery Modification
The strategic functionalization of the anthracene core, particularly when substituted with a fluorine atom, opens avenues for the development of novel materials with tailored electronic and photophysical properties. The introduction of functional groups and the modification of the peripheral aromatic structure are key strategies in modulating the characteristics of this compound for advanced applications.
Synthesis of Fluoro-Anthracene Carboxylic Acid Derivatives
The introduction of a carboxylic acid group onto the this compound scaffold is a significant transformation, as it provides a versatile handle for further derivatization, such as amidation or esterification. libretexts.org While specific literature detailing the direct carboxylation of this compound is sparse, established organometallic and carboxylation methodologies for polycyclic aromatic hydrocarbons (PAHs) offer viable synthetic pathways. wikipedia.orgidc-online.com
One of the most common methods for introducing a carboxylic acid group is through the carboxylation of an organometallic intermediate. wikipedia.orgidc-online.com This typically involves the initial formation of an organolithium or Grignard reagent from a halogenated precursor, which is then reacted with carbon dioxide (CO₂), often in the form of dry ice. Subsequent acidic workup protonates the resulting carboxylate salt to yield the desired carboxylic acid. idc-online.com For a compound like this compound, this could hypothetically proceed via a metal-halogen exchange if a bromo- or iodo-substituted this compound were available.
Another potential route is the direct metallation of a C-H bond, followed by quenching with CO₂. The acidity of the aromatic protons on the anthracene ring system influences the regioselectivity of this reaction. The fluorine substituent's electronic effects would also play a crucial role in directing the position of metallation and subsequent carboxylation.
General methods for the synthesis of carboxylic acids also include the oxidation of primary alcohols or aldehydes and the hydrolysis of nitriles. savemyexams.com Therefore, if a this compound derivative bearing a hydroxymethyl or formyl group at a desired position could be synthesized, it would serve as a precursor to the corresponding carboxylic acid.
A summary of potential, generalized synthetic approaches for the carboxylation of aromatic compounds, applicable to this compound, is presented below.
Table 1: Potential Synthetic Routes for Fluoro-Anthracene Carboxylic Acid Derivatives
| Precursor Type | Reagents | Intermediate | Product | General Applicability |
| Halo-Aromatic | 1. Mg or n-BuLi 2. CO₂ 3. H₃O⁺ | Organometallic (Grignard or Organolithium) | Carboxylic Acid | Widely used for converting organic halides to carboxylic acids. wikipedia.org |
| Aromatic C-H | 1. Strong Base (e.g., n-BuLi/TMEDA) 2. CO₂ 3. H₃O⁺ | Aryllithium | Carboxylic Acid | Dependent on C-H acidity and regioselectivity. |
| Aromatic Aldehyde | Oxidizing Agent (e.g., KMnO₄, K₂Cr₂O₇) | - | Carboxylic Acid | Standard oxidation reaction. savemyexams.com |
| Nitrile | H₃O⁺ or OH⁻ then H₃O⁺ | - | Carboxylic Acid | Common method involving hydrolysis. idc-online.comsavemyexams.com |
Mechanochemical Hydrogenation of Fluorinated Polycyclic Aromatic Hydrocarbons
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a powerful and green alternative to traditional solution-based synthesis. researchgate.net This technique is particularly advantageous for reactions involving poorly soluble materials like PAHs, often leading to shorter reaction times, milder conditions, and reduced solvent waste. researchgate.netrsc.org
The periphery hydrogenation of fluoroanthracene derivatives has been successfully demonstrated using mechanochemical methods. Specifically, the rhodium-catalyzed transfer hydrogenation of 9-fluoroanthracene (B3191247) provides a key example of this advanced strategy. rsc.orgrsc.orgnagoya-u.ac.jp In a notable study, 9-fluoroanthracene was subjected to mechanochemical transfer hydrogenation using a ball-milling apparatus. rsc.org This solvent-free approach avoids the need for high-pressure hydrogen gas, instead employing a hydrogen donor system.
The reaction utilized [RhOH(cod)]₂ as the catalyst, with a mixture of bis(pinacolato)diboron (B136004) (B₂(OH)₄) and n-butanol (n-BuOH) serving as the hydrogen source. rsc.org This system effectively hydrogenated one of the outer rings of the anthracene core, yielding the corresponding tetrahydroanthracene (B13747835) derivative. The mechanochemical approach has been shown to offer distinct advantages over conventional solution-based reactions, including faster reaction times and different selectivity profiles. rsc.org
Detailed findings from the mechanochemical hydrogenation of 9-fluoroanthracene are summarized in the table below.
Table 2: Research Findings on Mechanochemical Hydrogenation of 9-Fluoroanthracene
| Parameter | Details |
| Substrate | 9-Fluoroanthracene |
| Methodology | Mechanochemical Transfer Hydrogenation |
| Catalyst | [RhOH(cod)]₂ (Rhodium(I) hydroxide (B78521) 1,5-cyclooctadiene (B75094) complex dimer) |
| Hydrogen Donor | B₂(OH)₄ / n-BuOH |
| Key Advantage | Avoids high-pressure H₂ gas; proceeds under ambient atmosphere. rsc.orgresearchgate.net |
| Product | 9-Fluoro-1,2,3,4-tetrahydroanthracene |
| Yield | 30% rsc.org |
| Significance | Demonstrates a rapid and efficient method for the synthesis of sp³-carbon-rich fluorinated nanocarbons. rsc.org |
This research highlights the utility of mechanochemistry for modifying the periphery of fluorinated PAHs. The introduction of sp³-hybridized carbons into the aromatic system significantly alters the molecule's three-dimensional structure and electronic properties, which is a promising strategy for developing novel functional materials. researchgate.net
Advanced Spectroscopic Investigations and Photophysical Mechanisms of 1 Fluoroanthracene
Excited State Dynamics and Photophysical Pathways
The introduction of a fluorine atom onto the anthracene (B1667546) scaffold at the 1-position induces significant changes in the molecule's electronic landscape, leading to distinct excited-state behavior and photophysical characteristics. The high electronegativity and the nature of the carbon-fluorine bond alter the electron density distribution within the aromatic system, influencing the pathways for energy dissipation after photoexcitation.
The absorption and fluorescence of polycyclic aromatic hydrocarbons are governed by π-π* electronic transitions. In anthracene derivatives, these transitions are well-characterized, and the resulting spectra are sensitive to substitution and the surrounding environment. jasco-global.com Generally, absorption of a photon promotes the molecule from its singlet ground state (S₀) to a singlet excited state (S₁ or higher). libretexts.org The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes like internal conversion and vibrational relaxation before emitting a photon (fluorescence) to return to the ground state. mdpi.comuci.edu This emission occurs at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift. libretexts.org
Table 1: General Principles of Fluorescence Spectroscopy
| Parameter | Description |
|---|---|
| Excitation | Absorption of a photon promotes an electron to a higher energy singlet state (S₀ → S₁). |
| Vibrational Relaxation | Rapid, non-radiative energy loss as the molecule relaxes to the lowest vibrational level of the S₁ state. |
| Fluorescence | Emission of a photon as the molecule returns from the S₁ state to the S₀ ground state. |
| Stokes Shift | The energy difference between the maximum of the absorption and the maximum of the emission spectrum. |
| Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. libretexts.org |
Ultrafast spectroscopy techniques, such as transient electronic absorption spectroscopy (TEAS), allow for the observation of molecular events occurring on femtosecond (fs) to nanosecond (ns) timescales following photoexcitation. warwick.ac.uk These methods are crucial for understanding the complete energy dissipation pathway, which includes processes that compete with fluorescence, such as intersystem crossing to a triplet state, non-radiative decay, and photochemical reactions. nih.gov Elementary events in photochemistry, like nonadiabatic transitions between electronic states, often occur on a femtosecond timescale. nih.gov
Photoinduced electron transfer (PET) is a key phenomenon where an excited-state fluorophore transfers an electron to or from a nearby molecule. rsc.org This process is fundamental in many chemical and biological systems. nih.gov In the context of sensor design, anthracene derivatives are often used as the signaling fluorophore. rsc.org A typical PET sensor consists of a fluorophore linked to a receptor unit. In the "off" state, the fluorescence of the anthracene unit is quenched because an electron is transferred from the receptor to the photoexcited fluorophore (or vice versa). Upon binding of an analyte to the receptor, this PET process is inhibited, and fluorescence is "turned on." rsc.orgrsc.org
While specific studies on the ultrafast dynamics of 1-fluoroanthracene were not found, research on related systems like cyanoanthracene radical anions shows extremely short excited-state lifetimes of 3-5 picoseconds due to efficient non-radiative deactivation. rsc.org Ultrafast studies on photosensitizers demonstrate that fast charge transfer can compete with radiative decay pathways. rsc.org The investigation of bichromophoric systems, where two light-absorbing units interact, often reveals intramolecular electron and energy transfer processes occurring on timescales too fast to be captured by nanosecond transient absorption setups, necessitating femtosecond resolution. lightcon.com
The substitution of hydrogen with fluorine can significantly alter the photophysical properties of aromatic hydrocarbons. dur.ac.uk The high strength of the C-F bond (~480 kJ mol⁻¹) and the high electronegativity of fluorine (Pauling scale EN = 3.98) compared to hydrogen (EN = 2.20) are key factors. dur.ac.uk This substitution can lead to increased thermal and oxidative stability. dur.ac.uk
The fluorine atom can influence the energy levels of the singlet and triplet states, affecting transition probabilities and lifetimes. The lifetime of an excited state is the average time a molecule spends in that state before relaxing. Typical lifetimes for S₁ states in π-π* systems range from 10⁻⁹ to 10⁻⁷ seconds. libretexts.org Triplet states (T₁), reached via intersystem crossing, have much longer lifetimes (10⁻⁴ to 10⁰ seconds) because the return to the singlet ground state is a spin-forbidden process. libretexts.org
In a study on fluorinated 9-anthracene carboxylic acids, it was noted that halogen substitution could impact photoreactivity and recovery times after photodimerization. researchgate.net However, an attempt to detect an electron paramagnetic resonance (EPR) signal from the phosphorescent triplet state of 9-fluoroanthracene (B3191247) was unsuccessful, in contrast to other halogenated anthracenes, suggesting that the fluorine substituent significantly alters the properties of the triplet state. researchgate.net
Table 2: Comparison of Atomic Properties and Bond Energy
| Property | Hydrogen (H) | Fluorine (F) |
|---|---|---|
| Pauling Electronegativity | 2.20 dur.ac.uk | 3.98 dur.ac.uk |
| C-X Bond Energy (approx.) | ~413 kJ/mol | ~480 kJ/mol dur.ac.uk |
Ultrafast Photochemistry and Photoinduced Electron Transfer Phenomena
Solid-State Spectroscopic Analysis and Crystal Packing Effects
The photophysical properties of molecules in the solid state can differ significantly from those in solution due to intermolecular interactions dictated by the crystal packing arrangement. These interactions can create new de-excitation pathways or alter the efficiency of existing ones.
The arrangement of molecules in a crystal, known as crystal packing, has a profound impact on solid-state photophysical properties. rsc.org Common packing motifs for polycyclic aromatic hydrocarbons include herringbone and π-stacked arrangements. researchgate.netresearchgate.net These arrangements are governed by a balance of intermolecular forces, including van der Waals forces and C-H···π interactions. researchgate.netd-nb.info
Changes in molecular structure, such as the introduction of a substituent, can lead to different crystal packing motifs, which in turn unpredictably affect the material's properties. researchgate.net For example, in a series of substituted anthracenes, different substituents in the 10-position resulted in varied packing with strong edge-to-face or face-to-face interactions, significantly influencing luminescence. d-nb.info In some cases, co-crystals can be formed where two different molecules are arranged in alternating stacks, leading to properties distinct from the individual components, such as charge-transfer interactions. rsc.orgchemrxiv.org The correlation between crystal structure and photophysical properties is crucial for designing materials for applications like optoelectronics. rsc.org While the specific crystal structure of this compound is not detailed in the search results, it is expected that its solid-state properties are strongly dictated by its packing arrangement.
Many anthracene derivatives undergo [4+4] photodimerization in the solid state upon irradiation with UV light. This topochemical reaction, where two monomers join to form a dimer, is highly dependent on the crystal packing, requiring the reactive double bonds of adjacent molecules to be parallel and within a certain distance.
This photoreaction leads to distinct spectroscopic changes. The characteristic structured absorption of the anthracene monomer in the UV region disappears and is replaced by the absorption of the photodimer at shorter wavelengths. This change can be readily monitored using UV-Vis spectroscopy. In a study of fluorinated 9-anthracene carboxylic acids, irradiation with 405 nm light was used to induce [4+4] photodimerization. researchgate.net The reaction caused a significant mechanical response in the crystals. researchgate.net While this compound itself was mentioned as a synthetic precursor, its specific photodimerization behavior was not detailed. researchgate.net However, the study on related fluorinated anthracenes showed that while the crystal packing was similar across several derivatives, their photomechanical properties varied widely, indicating that subtle changes in intermolecular interactions can have a large impact on solid-state reactivity. researchgate.net The photodimerization is often reversible, with the monomer being regenerated upon heating or irradiation at a shorter wavelength, allowing for repeated cycles of reaction and recovery. researchgate.net
Theoretical and Computational Chemistry of 1 Fluoroanthracene
Quantum Chemical Characterization of Electronic Structure
Quantum chemical methods are instrumental in characterizing the electronic structure of 1-fluoroanthracene, offering a microscopic understanding of its properties.
Density Functional Theory (DFT) and Ab Initio Calculations for Molecular Systems
Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the electronic structure of molecules like this compound. arxiv.orgdoi.org DFT methods, such as B3LYP, are often used in conjunction with basis sets like 6-31G* to optimize molecular geometries and calculate electronic properties. rsc.org These calculations provide valuable information about the molecule's stability, electronic distribution, and other properties. Ab initio methods, while computationally more intensive, offer high accuracy and are used for benchmark calculations and to study systems where electron correlation is particularly important. nih.govnih.gov For instance, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide very accurate descriptions of molecular systems. mdpi.com The choice of method and basis set is crucial and depends on the specific property being investigated and the desired level of accuracy. arxiv.orgdoi.org
Below is a table showcasing typical computed properties for this compound, which can be obtained through DFT calculations.
| Property | Value | Method/Basis Set (Example) |
| Molecular Weight | 196.22 g/mol | PubChem |
| XLogP3 | 4.5 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptor Count | 1 | Cactvs 3.4.6.11 |
| Rotatable Bond Count | 0 | Cactvs 3.4.6.11 |
| Exact Mass | 196.068828449 Da | PubChem |
| Monoisotopic Mass | 196.068828449 Da | PubChem |
| Topological Polar Surface Area | 0 Ų | Cactvs 3.4.6.11 |
| Heavy Atom Count | 15 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 225 | Cactvs 3.4.6.11 |
| Data sourced from PubChem CID 13068655. nih.gov |
Analysis of Non-Covalent Interactions and Halogen Bonding (σ-hole, π-hole)
Non-covalent interactions play a critical role in the structure and function of molecular systems. nih.govnih.gov In this compound, the fluorine atom can participate in various non-covalent interactions, including halogen bonding. Halogen bonding is a directional interaction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a Lewis base. u-strasbg.frrsc.org While fluorine is the most electronegative element, it can still form halogen bonds, although they are generally weaker compared to those of heavier halogens. mdpi.com The concept of a σ-hole explains the ability of covalently bonded halogens to act as electrophilic species. mdpi.com In addition to the σ-hole, which is located along the axis of the C-F bond, π-hole interactions can also occur, involving the electron-deficient region above and below the aromatic ring. Computational methods are essential for characterizing and quantifying these weak interactions, providing insights into the supramolecular chemistry of this compound. acs.orgrsc.org
Prediction of Spectroscopic Parameters and Molecular Orbitals
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in spectral assignment. meilerlab.org For this compound, methods like Time-Dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra. researchgate.net NMR chemical shifts, another key spectroscopic parameter, can also be calculated with high accuracy using quantum chemical methods, which is invaluable for structure elucidation. chemrxiv.orgarxiv.orgmdpi.com
The analysis of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides crucial information about the molecule's reactivity. libretexts.orglibretexts.org The energy and spatial distribution of these frontier orbitals determine the molecule's ability to donate or accept electrons. youtube.com For this compound, the HOMO is typically a π-orbital delocalized over the anthracene (B1667546) core, while the LUMO is a π*-orbital. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and electronic excitation properties.
Computational Studies of Reaction Mechanisms and Energetics
Computational methods are indispensable for elucidating the complex mechanisms of chemical reactions and understanding their energetic profiles.
Transition State Analysis and Reaction Pathway Elucidation
Understanding the mechanism of a chemical reaction requires the identification of stationary points on the potential energy surface, including reactants, products, intermediates, and transition states. sci-hub.sesmu.edu A transition state is a high-energy, transient species that represents the energy barrier that must be overcome for a reaction to occur. numberanalytics.comlibretexts.orgumn.edu Computational methods, particularly DFT, are widely used to locate and characterize transition state structures. numberanalytics.comresearchgate.net By calculating the vibrational frequencies of a stationary point, it can be identified as a minimum (all real frequencies) or a transition state (one imaginary frequency). umn.edu Once the transition state is located, the reaction pathway can be mapped out by following the intrinsic reaction coordinate (IRC), which connects the transition state to the reactants and products. smu.edu This analysis provides a detailed picture of the bond-breaking and bond-forming processes that occur during the reaction. numberanalytics.com
Kinetic and Thermodynamic Control in Reaction Mechanisms
Chemical reactions can be under either kinetic or thermodynamic control. rsc.org Kinetically controlled reactions are those where the product distribution is determined by the relative rates of competing reaction pathways, meaning the product formed fastest will be the major product. nih.gov Thermodynamically controlled reactions, on the other hand, are those where the product distribution is determined by the relative stabilities of the products, with the most stable product being the major one. kaust.edu.saresearchgate.net Computational chemistry can be used to distinguish between these two scenarios by calculating the activation energies and reaction energies for all possible reaction pathways. nih.gov The activation energy determines the rate of the reaction (kinetics), while the reaction energy determines the relative stability of the products (thermodynamics). nih.gov By comparing these calculated values, chemists can predict which products will be favored under different reaction conditions. sioc-journal.cn
Excited State Computations and Photophysical Modeling
The interaction of molecules with light is fundamental to photochemistry and photophysics. science-softcon.de Computational modeling provides indispensable tools for understanding the electronic excited states and subsequent dynamic processes that occur after a molecule absorbs a photon. uni-konstanz.de These methods are crucial for interpreting experimental spectra and elucidating complex photochemical reaction mechanisms. science-softcon.de
Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used quantum mechanical method for calculating the electronic excited states of molecules. uni-konstanz.de It is an extension of Density Functional Theory (DFT) that can predict properties like excitation energies (which correspond to absorption wavelengths), oscillator strengths (which relate to absorption intensity), and the nature of electronic transitions (e.g., π → π*).
TD-DFT has become a standard tool for modeling the UV-Vis absorption spectra of organic molecules. For this compound, TD-DFT calculations would be used to predict its absorption spectrum and compare it with experimental data. For example, early experimental work reported the first absorption band of this compound in solution. A typical TD-DFT study would aim to reproduce the energies and intensities of the observed spectral bands. The performance of different functionals (e.g., B3LYP, ωB97X-D) and basis sets would be assessed to find the best agreement with experimental values.
Below is an illustrative table showing the kind of data that a TD-DFT calculation on this compound might produce.
Table 1: Illustrative TD-DFT Results for this compound
| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₁ | 3.25 | 381 | 0.09 | HOMO → LUMO (95%) |
| S₂ | 3.40 | 365 | 0.15 | HOMO-1 → LUMO (88%) |
| S₃ | 4.58 | 271 | 0.85 | HOMO → LUMO+1 (91%) |
| S₄ | 4.75 | 261 | 1.10 | HOMO-1 → LUMO+1 (75%) |
| Note: This table is for illustrative purposes only and does not represent published experimental or computational data. |
Following electronic excitation, molecules can undergo various photochemical reactions or photophysical relaxation processes. These events often involve transitions between different electronic states (e.g., from an excited state back to the ground state), which are governed by nonadiabatic coupling (NAC). The Born-Oppenheimer approximation, which assumes that nuclear and electronic motions are independent, breaks down in regions where potential energy surfaces of different electronic states approach each other or cross, known as conical intersections.
Nonadiabatic dynamics simulations, often using methods like trajectory surface hopping, model the motion of atoms on excited-state potential energy surfaces. science-softcon.de These simulations can predict the pathways and timescales of photochemical reactions, such as photoisomerization or ring-opening, and photophysical processes like internal conversion. science-softcon.de The calculation of NAC vectors is essential as they quantify the strength of the coupling between electronic states that facilitates these transitions.
For this compound, these methods could be used to study its photostability or potential photochemical reaction pathways after UV light absorption. For example, simulations could explore how the fluorine substituent influences the accessibility of conical intersections compared to unsubstituted anthracene, thereby affecting its fluorescence quantum yield and photochemical reactivity. While the methodology is well-established, specific studies on the nonadiabatic dynamics of this compound are not prominent in the searched literature.
Molecular dynamics (MD) simulations model the time-dependent behavior of molecular systems by solving Newton's equations of motion for a collection of atoms. When combined with quantum mechanical calculations of electronic properties (often in a QM/MM framework), MD can be a powerful tool for studying photophysical phenomena in realistic environments, such as in solution or embedded in a larger system.
MD simulations can be used to sample the conformational space of a molecule in its ground or excited state. By performing excited-state calculations (like TD-DFT) on a representative ensemble of structures extracted from an MD trajectory, one can simulate absorption or emission spectra that include the effects of thermal motion and solvent interactions (dynamic broadening). This approach provides a more realistic spectrum than a static calculation based on a single optimized geometry. Furthermore, MD simulations can be used to explore how environmental factors, such as the viscosity or polarity of a solvent, influence the rates of photophysical processes.
In the context of this compound, MD simulations could be used to model its behavior in different solvents to understand how the solvent shell structure affects its fluorescence lifetime and quantum yield. Fully atomistic simulations could reveal specific interactions between the fluorinated ring and solvent molecules that influence nonradiative decay pathways. However, detailed MD simulation studies focused specifically on the photophysical properties of this compound are not widely available in the surveyed scientific literature.
Reactivity and Mechanistic Organic Chemistry of 1 Fluoroanthracene
Aromatic Carbon-Fluorine Bond Reactivity in Cyclization and Rearrangement Reactions
The carbon-fluorine (C-F) bond is the strongest single bond to carbon, and its activation presents a significant challenge in synthetic organic chemistry. mdpi.comrsc.org However, the unique properties of the C-F bond, such as its high polarity, can be exploited in various chemical transformations. nih.gov In the context of 1-fluoroanthracene, the reactivity of its C-F bond is of particular interest for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). nih.govfau.de
Regioselectivity and Stereoselectivity in Carbon-Carbon Bond Formation
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. organic-chemistry.org In reactions involving fluorinated aromatic compounds like this compound, achieving high regioselectivity—the preferential reaction at one position over others—is crucial.
Recent studies have demonstrated that the cyclization of 2-(biphenyl-2-yl)-1-fluoroanthracene can be achieved with high regioselectivity. fau.de Treatment with trifluoromethanesulfonic acid (TfOH) leads to the formation of dibenzo[a,c]tetracene in 96% yield. fau.de This reaction proceeds through a defluorinative cyclization, where the C-F bond is cleaved and a new C-C bond is formed. fau.de The choice of the reagent is critical; for instance, in the cyclization of related 2-(biphenyl-2-yl)-1-fluoronaphthalenes, different aluminum reagents can lead to different isomers, highlighting the potential for regioswitchable synthesis. fau.de While the provided search results focus heavily on regioselectivity, specific details on the stereoselectivity of these reactions involving this compound are not extensively covered.
The regioselectivity in these reactions is often governed by the electronic effects of the substituents and the stability of the intermediates formed during the reaction. nih.gov For instance, the electron-withdrawing nature of the fluorine atom can influence the position of electrophilic attack or metalation. nih.gov
Catalytic Approaches for C-F Bond Functionalization
The development of catalytic methods for C-F bond functionalization is a highly active area of research, as it offers more efficient and environmentally benign synthetic routes. mdpi.comrsc.org Transition metal catalysts, particularly those based on nickel and palladium, have shown promise in activating C-F bonds. mdpi.comnih.gov
While specific examples of catalytic C-F bond functionalization of this compound are not detailed in the provided search results, general principles can be applied. Nickel-catalyzed reactions, for example, have been shown to activate C-F bonds in various fluoroarenes with high chemo- and regioselectivity. uni-wuerzburg.de These reactions often proceed through an oxidative addition step, where the metal inserts into the C-F bond. nih.gov The reactivity is influenced by the ligands on the metal center and the electronic properties of the fluoroarene. uni-wuerzburg.de
Palladium catalysts are also effective, particularly for cross-coupling reactions of electron-deficient fluoroaromatics. mdpi.com For instance, the coupling of difluorobenzene with Grignard reagents can be catalyzed by a palladium complex, with the chelating effect of an adjacent fluorine atom potentially facilitating the C-F bond activation. mdpi.com Photocatalysis has also emerged as a powerful tool for C-F bond functionalization, allowing for reactions to occur under mild conditions. okstate.edu These methods often involve the generation of a fluoroaryl radical, which can then participate in various C-C bond-forming reactions. okstate.edu
Recent advancements have also explored the use of main group metal complexes and even metal-free conditions for C-F bond activation, broadening the toolkit for synthetic chemists. rsc.orgd-nb.info
Photochemical Reactions and Photo-induced Transformations
Anthracene (B1667546) and its derivatives are well-known for their rich photochemistry, particularly their ability to undergo photodimerization. mdpi.commdpi.com These reactions are often reversible and can lead to significant changes in the material's properties, making them attractive for applications in areas like molecular switches and photomechanical materials. mdpi.comunt.edu
[4+4] Photodimerization Mechanisms in Crystalline and Solution States
Upon exposure to UV light, anthracene and its derivatives can undergo a [4+4] photocycloaddition reaction to form a dimer. mdpi.comsioc-journal.cn This reaction involves the formation of two new sigma bonds between the C9 and C10 positions of two anthracene molecules. slideshare.net The mechanism involves the excitation of an anthracene monomer to its singlet or triplet excited state, which then reacts with a ground-state monomer. mdpi.com
In the crystalline state, the photodimerization is often topochemically controlled, meaning the outcome of the reaction is dictated by the arrangement of the molecules in the crystal lattice. nih.govmdpi.com For the reaction to occur, the reactive double bonds of neighboring molecules must be parallel and within a certain distance (typically less than 4.2 Å). This can lead to highly stereospecific reactions that are not observed in solution. nih.gov The photodimerization in single crystals can sometimes proceed heterogeneously, with a reaction front propagating through the crystal. escholarship.org
In solution, the molecules have more freedom of movement, and the formation of an excimer (an excited-state dimer) is often a key intermediate in the photodimerization process. The efficiency and stereochemistry of the reaction in solution can be influenced by factors such as solvent polarity and the presence of substituents on the anthracene core.
Influence of Molecular Structure on Photoreactivity and Mechanical Recovery
The substitution pattern on the anthracene core has a profound impact on its photoreactivity and the properties of the resulting photodimers. Fluorine substitution, in particular, has been shown to be a valuable strategy for tuning these properties.
Studies on fluorinated derivatives of 9-anthracene carboxylic acid have revealed that the position of the fluorine atom can significantly affect the photomechanical properties of the crystals. researchgate.net For example, 4-fluoro-9-anthracene carboxylic acid (4F-9AC) crystals exhibit a much faster mechanical recovery time after photodimerization compared to the parent 9-anthracene carboxylic acid (9AC) and other fluorinated isomers. researchgate.net This rapid recovery is attributed to a faster dissociation rate of the photodimer. researchgate.net
The improved photomechanical properties of 4F-9AC are not due to major changes in the crystal packing but are thought to arise from subtle alterations in intermolecular interactions or differences in disorder. researchgate.net Nanoindentation measurements have shown that 4F-9AC crystals have a lower elastic modulus and hardness, making them less brittle and capable of withstanding more bending cycles without fracturing. researchgate.net In contrast, substitution at the 10-position with a fluorine atom in 9-anthracene carboxylic acid leads to a much longer recovery time compared to the parent compound, even though it remains photoreactive in the solid state. researchgate.net
These findings demonstrate that small modifications to the molecular structure, such as the strategic placement of a fluorine atom, can be a powerful tool for designing photomechanical materials with improved performance. researchgate.net
Intermolecular Interactions and Supramolecular Self-Assembly Processes
Intermolecular interactions are the non-covalent forces that govern how molecules arrange themselves in the solid state and in solution. sydney.edu.auias.ac.in These interactions, which include hydrogen bonds, π-π stacking, and halogen bonds, are crucial in determining the structure and properties of materials. chemrxiv.orgnih.gov Supramolecular self-assembly refers to the spontaneous organization of molecules into well-defined, larger structures through these non-covalent interactions. nih.gov
For polycyclic aromatic hydrocarbons like this compound, π-π stacking is a dominant intermolecular interaction that drives their assembly into ordered structures. nih.gov The planar aromatic rings tend to stack on top of each other, maximizing favorable van der Waals interactions. The introduction of a fluorine atom can influence these stacking arrangements.
Halogen bonding is another important non-covalent interaction where a halogen atom acts as an electrophilic "σ-hole" donor to a Lewis base. mdpi.com While more commonly observed with heavier halogens like iodine and bromine, fluorine can also participate in such interactions, albeit weaker. These directional interactions can be used to control the self-assembly of molecules into specific architectures. chemrxiv.org For example, C-I···π halogen bonds have been successfully used to create extended ladder-like motifs in the cocrystals of various PAHs. chemrxiv.org
The interplay of these different intermolecular forces can lead to the formation of complex supramolecular assemblies with controlled size and shape. nih.gov By carefully designing the molecular building blocks and controlling the conditions for self-assembly, it is possible to create novel materials with tailored properties for applications in electronics and photonics. acs.orgresearchgate.net The ability to rationally design and construct a wide range of supramolecular architectures on surfaces by tuning non-covalent interactions opens up possibilities for the development of advanced functional materials. nih.gov
Role of Halogen Substitution in Enhancing π-π Stacking Interactions
The introduction of halogen atoms, particularly fluorine, into polycyclic aromatic hydrocarbons (PAHs) like anthracene can significantly influence their intermolecular interactions, most notably the π-π stacking forces that govern their self-assembly in the solid state. nih.gov While covalent bonds define the primary structure of a molecule, non-covalent interactions such as π-π stacking are crucial in determining the supramolecular architecture and, consequently, the material's properties. rsc.org
The π-π stacking ability of aromatic rings is contingent on the electron density of the π orbitals. This electron density can be modulated by the introduction of substituents with either electron-withdrawing or electron-donating properties. rsc.org Halogen substitution is a classic strategy that affects not only the energy levels but also the stacking modes of these materials. rsc.org
In the case of this compound, the fluorine atom, being highly electronegative, alters the electron distribution of the anthracene core. This modification can lead to more favorable electrostatic interactions between adjacent aromatic rings. Specifically, the electron-rich π system of one molecule can interact favorably with the now electron-deficient regions of a neighboring fluorinated molecule. libretexts.org These interactions can be described as a form of Lewis acid-base interaction, where the electron-rich π system acts as a Lewis base and the electron-poor fluorinated π system acts as a Lewis acid. libretexts.org
Studies on substituted PAHs have demonstrated that the nature and position of the substituent can have a dramatic impact on the local orientation of π-stacked dimers. rsc.org The introduction of electronegative substituents can reverse the polarity of the ring system, leading to favorable electrostatic interactions in an eclipsed heterodimer, for instance between benzene (B151609) and hexafluorobenzene. libretexts.org While direct studies on this compound dimers are not extensively detailed in the provided context, the principles observed in other fluorinated aromatic systems suggest that the fluorine substituent in this compound plays a important role in modulating the geometry and strength of π-π stacking interactions.
The interplay between halogen bonding and π-π stacking can also be a significant factor in the solid-state packing of halogenated compounds. The formation of different polymorphic forms can arise from the delicate balance between these noncovalent interactions. libretexts.org
Crystal Engineering Strategies for Tailored Mechanical Responses
Crystal engineering provides a powerful framework for designing functional molecular solids with desired properties by understanding and controlling intermolecular interactions. nih.gov One of the key applications of crystal engineering is the tailoring of the mechanical properties of organic crystals, such as elasticity, plasticity, and response to external stimuli like light. nih.govresearchgate.net The introduction of substituents, such as fluorine, into the molecular structure is a key strategy in this endeavor. researchgate.net
Research on fluorinated derivatives of 9-anthracene carboxylic acid (9AC) provides significant insights into how fluorine substitution can be used to engineer the mechanical and photomechanical properties of anthracene-based materials. researchgate.netacs.org While these studies focus on derivatives, the principles are directly applicable to understanding the potential of this compound in materials science.
Four fluorinated derivatives of 9AC have been synthesized and their photomechanical properties were found to vary significantly despite having similar crystal structures and spectroscopic properties. researchgate.netacs.org The mechanical response in these crystals is driven by a [4+4] photodimerization reaction induced by light. researchgate.netacs.org
Nanoindentation studies on 4-fluoro-9-anthracene carboxylic acid (4F-9AC) revealed that it has a slightly reduced elastic modulus and a significantly reduced hardness compared to the non-fluorinated 9AC. researchgate.netacs.org This makes the 4F-9AC crystal less brittle. researchgate.netacs.org The tendency of a material to crack is related to the ratio of its hardness to its elastic modulus. researchgate.net For 9AC, this ratio is 0.0486, while for 4F-9AC it is 0.0392, indicating the greater resilience of the fluorinated compound. researchgate.net
The improved mechanical properties of 4F-9AC are evident in its ability to remain intact after irradiation, whereas 9AC crystals are more prone to fragmentation. acs.orgresearchgate.net Microneedles of 4F-9AC can endure over 100 mechanical bending cycles without a noticeable loss of response, a significant improvement over the fewer than 10 cycles typically observed for 9AC. researchgate.net
The following table summarizes the mechanical properties of 9AC and its fluorinated derivative 4F-9AC:
Advanced Applications in Materials Science and Engineering
Design and Synthesis of Advanced Photomechanical Materials
Crystals that exhibit dynamic mechanical responses to external stimuli like light have garnered significant interest for applications in sensors, robotics, and artificial muscles. researchgate.netresearchgate.net Anthracene (B1667546) derivatives are a prominent class of molecules for creating such photomechanical materials, owing to their ability to undergo reversible [4+4] photodimerization reactions in the solid state.
The strategic functionalization of the anthracene core is a key approach to tuning its material properties. grafiati.com Fluorination, in particular, has proven to be a subtle but powerful tool for modifying the photomechanical behavior of anthracene-based crystals. Research on fluorinated derivatives of 9-anthracene carboxylic acid (9AC) has demonstrated that while the fundamental molecular electronic structure and crystal packing motifs may remain similar to the parent molecule, the photomechanical properties can vary widely. researchgate.netacs.orgresearchgate.net
A comparative study of four fluorinated 9AC derivatives revealed that the position of the fluorine atom significantly impacts the material's performance. researchgate.netacs.org For instance, 4-fluoro-9-anthracene carboxylic acid (4F-9AC) crystals show a marked improvement in photomechanical properties compared to the parent 9AC and other fluorinated analogues like 2-fluoro-9-anthracene carboxylic acid (2F-9AC) and 10-fluoro-9-anthracene carboxylic acid (10F-9AC). researchgate.netacs.org While the crystal structures and spectroscopic properties are very similar across these compounds, the improved performance of 4F-9AC is attributed to subtle changes in intermolecular interactions or differences in crystal disorder. researchgate.netacs.orgresearchgate.net Nanoindentation measurements showed that 4F-9AC crystals have a slightly reduced elastic modulus and a significantly lower hardness, making them less brittle than 9AC crystals. researchgate.netacs.org This demonstrates that minor modifications to the molecular structure can significantly enhance the properties of photomechanical materials. researchgate.netacs.org
| Compound | Key Structural Feature | Impact on Photomechanical Properties |
| 9-anthracene carboxylic acid (9AC) | Parent compound | Shows reversible photomechanical response but crystals can shatter after irradiation. researchgate.netacs.orgresearchgate.net |
| 4-fluoro-9-anthracene carboxylic acid (4F-9AC) | Fluorine at the 4-position | Exhibits rapid recovery time (~30 s) and can undergo over 100 bending cycles without fragmenting. researchgate.netacs.orgresearchgate.net |
| 2-fluoro-9-anthracene carboxylic acid (2F-9AC) | Fluorine at the 2-position | Shows varied photomechanical properties compared to 9AC. researchgate.netacs.org |
| 10-fluoro-9-anthracene carboxylic acid (10F-9AC) | Fluorine at the 10-position | Also shows varied photomechanical properties; substitution at the 10-position can lead to a loss of photoreactivity due to packing changes. researchgate.netresearchgate.netacs.org |
| 2,6-difluoro-9-anthracene carboxylic acid (2,6DF-9AC) | Fluorine atoms at 2- and 6-positions | Similar crystal structure to 9AC but different photomechanical behavior. researchgate.netacs.org |
This table summarizes the relationship between the position of fluorine substitution on the 9-anthracene carboxylic acid core and the resulting photomechanical properties, based on findings from comparative studies. researchgate.netresearchgate.netacs.orgresearchgate.net
The actuation in these materials is driven by a [4+4] photodimerization reaction. rsc.org When crystals of compounds like 4F-9AC are exposed to light (e.g., 405 nm), the anthracene cores, which are pre-aligned in a head-to-head stack within the crystal lattice, undergo dimerization. researchgate.netacs.orgrsc.org This molecular change induces strain in the crystal, causing a macroscopic mechanical response such as bending or twisting. researchgate.netrsc.org
A key feature of the 4F-9AC system is the thermal reversibility of this process. rsc.org The photodimer formed is unstable, partly due to steric interactions between the carboxylic acid groups, and it spontaneously dissociates back to the monomer state at room temperature. rsc.org This dissociation allows the crystal to return to its original shape, completing the actuation cycle. The recovery time for 4F-9AC is remarkably fast, on the order of 30 seconds. researchgate.netacs.org
Crucially, while crystals of the parent 9AC tend to shatter after a few irradiation cycles, 4F-9AC crystals remain intact. researchgate.netacs.org Microneedles of 4F-9AC have been observed to undergo more than 100 mechanical bending cycles without any noticeable degradation in their response. researchgate.net This enhanced durability and cycling ability makes fluorinated anthracenes like 4F-9AC highly promising for the development of robust actuators and artificial muscles. researchgate.netresearchgate.net
Structure-Property Relationships in Fluorinated Anthracene Derivatives for Actuation
Fluoroanthracene-Based Emitters for Organic Electronic Devices
Organic electronic devices, such as organic light-emitting diodes (OLEDs), rely on the development of efficient and stable light-emitting materials. researchgate.netnih.gov Anthracene derivatives are excellent candidates for blue emitters due to their intrinsic luminescent properties. mdpi.com Fluorination has emerged as a key strategy to fine-tune these properties for high-performance devices. researchgate.netrsc.org
Triplet-triplet annihilation up-conversion (TTA-UC) is a process that converts lower-energy photons into higher-energy ones, a highly desirable feature for applications in solar cells and photochemistry. wikipedia.orgresearchgate.netupc.edu The process typically involves a sensitizer (B1316253) molecule that absorbs low-energy light and transfers its triplet energy to an emitter (or annihilator) molecule. wikipedia.orgresearchgate.net Two of these excited emitter triplets can then annihilate, or fuse, to create a higher-energy singlet state that emits an upconverted photon. wikipedia.orgresearchgate.net
Anthracene derivatives were among the first molecules in which delayed fluorescence, a related phenomenon, was observed. wikipedia.org In modern TTA-UC systems, molecules like diphenylanthracene (DPA) are used as annihilators. umb.edu While direct studies on 1-fluoroanthracene in TTA-UC systems are not prevalent, the principles of TTA-UC design suggest its potential. For efficient upconversion, the triplet energy of the sensitizer must be higher than that of the annihilator. umb.edu The introduction of fluorine atoms can modulate the energy levels of the anthracene core, allowing for the fine-tuning required to create efficient sensitizer-annihilator pairs. researchgate.netrsc.org The high fluorescence quantum yields often seen in fluorinated anthracenes are also beneficial for the final emissive step in the TTA-UC process.
The introduction of fluorine atoms into the anthracene molecular structure is a powerful method for enhancing luminescent properties, particularly for achieving deep-blue emission in OLEDs. researchgate.netrsc.org Fluorine is a highly electronegative atom, and its substitution on the anthracene core can significantly influence the molecule's frontier molecular orbital (HOMO/LUMO) energy levels. researchgate.netrsc.org
Studies on fluorinated 9,10-bis(biphenyl-yl)anthracene derivatives have shown that fluorination can lead to:
Deep-Blue Emission: OLEDs using fluorinated anthracene emitters can achieve bright, deep-blue electroluminescence with excellent color purity. researchgate.netrsc.org For example, devices with 2F-DPA have shown CIE coordinates of (0.15, 0.09). rsc.org
High Efficiency: Fluorinated derivatives can act as excellent host materials for other fluorescent dyes or as non-doped emitters themselves, leading to high external quantum efficiencies (EQE). researchgate.netrsc.org OLEDs using 2F-DPA as a host material have reached an EQE of 5.2% and a current efficiency of 9.6 cd/A. researchgate.netrsc.org
Improved Stability: The strong carbon-fluorine bond can enhance the thermal and morphological stability of the material, which is crucial for the longevity of electronic devices. grafiati.com
The position of the fluorine atom is critical. By altering the substitution position, researchers can systematically tune the energy levels and photophysical properties to optimize device performance. researchgate.netrsc.org This molecular engineering approach makes fluorinated anthracenes highly versatile materials for advanced organic electronics. researchgate.net
| Fluorinated Anthracene Derivative | Application in OLEDs | Performance Metric |
| 2F-DPA | Non-doped emitter | Deep-blue emission with CIE (0.15, 0.09). rsc.org |
| 3F-DPA | Non-doped emitter | Deep-blue emission with CIE (0.15, 0.09). rsc.org |
| 4F-DPA | Non-doped emitter | Deep-blue emission with CIE (0.15, 0.07). rsc.org |
| 2F-DPA | Host for DPAVBi | High luminance (>20,000 cd/m²), high current efficiency (9.6 cd/A), and high EQE (5.2%). researchgate.netrsc.org |
This table presents performance data for various fluorinated anthracene derivatives used as emitters and hosts in OLEDs, highlighting the impact of fluorination on device efficiency and color purity. researchgate.netrsc.org
Triplet-Triplet Annihilation Up-Conversion (TTAUC) Media
Development of Nanostructured Materials Utilizing this compound Building Blocks
Nanostructured materials, which have at least one dimension on the nanoscale (typically <100 nm), often exhibit unique properties compared to their bulk counterparts due to increased surface area and quantum effects. uobabylon.edu.iqmetall-mater-data.com The synthesis of such materials can be approached via "top-down" methods, like etching, or "bottom-up" methods, such as self-assembly or controlled precipitation from solution. mdpi.com
The molecular characteristics of this compound and its derivatives make them suitable building blocks for the bottom-up fabrication of nanostructured materials. The planarity of the anthracene core, combined with specific intermolecular interactions (such as π-π stacking and hydrogen bonding if other functional groups are present), can be exploited to guide the self-assembly of molecules into well-defined nanostructures like nanowires, nanorods, or thin films. metall-mater-data.com
Fluorination plays a crucial role in this context. The introduction of fluorine atoms can modify the intermolecular forces, influencing how molecules pack together. This control over self-assembly is essential for creating nanostructures with desired morphologies and, consequently, desired optical or electronic properties. For example, the gas-phase condensation method, where a material is evaporated and then allowed to condense to form nanoparticles, could be applied. uobabylon.edu.iq The size and distribution of the resulting clusters are controlled by parameters like evaporation rate and condensation rate, which are influenced by the material's volatility—a property that can be tuned by fluorination. uobabylon.edu.iq While specific research focusing exclusively on this compound for this purpose is emerging, the principles of crystal engineering and supramolecular chemistry provide a clear pathway for its use in creating novel functional nanomaterials. researchgate.netkit.edu
Environmental Transformation Mechanisms of 1 Fluoroanthracene
Investigation of Abiotic and Biotic Degradation Pathways and Reaction Intermediates
The degradation of PAHs in the environment can occur through various pathways, including microbial degradation, photodegradation, and chemical oxidation. nih.gov While specific studies on 1-fluoroanthracene are limited, the degradation pathways can be inferred from studies on anthracene (B1667546) and other halogenated PAHs.
Biotic Degradation:
Microbial degradation is a major process for the removal of PAHs from contaminated environments. nih.gov Bacteria and fungi can utilize PAHs as a source of carbon and energy. researchgate.net The initial step in the bacterial degradation of anthracene typically involves dioxygenase enzymes, which introduce two hydroxyl groups into the aromatic ring to form a cis-dihydrodiol. pjoes.com This is then further metabolized through a series of reactions.
For anthracene, degradation by Mycobacterium sp. strain PYR-1 has been shown to proceed through the formation of anthracene cis-1,2-dihydrodiol, which is then dehydrogenated to 1,2-dihydroxyanthracene. pjoes.comresearchgate.net Further degradation can lead to ring cleavage and the formation of intermediates like phthalic acid and eventually simpler compounds that can enter central metabolic pathways. researchgate.netd-nb.info In some cases, methylation of dihydroxylated intermediates has been observed. pjoes.com
The presence of the fluorine atom in this compound is expected to influence its microbial degradation. The strong carbon-fluorine bond can make the molecule more resistant to degradation compared to its non-fluorinated counterpart. researchgate.net However, a variety of microorganisms have been shown to degrade halogenated aromatic compounds. The position of the fluorine atom can direct the initial enzymatic attack to other parts of the molecule.
Abiotic Degradation:
Abiotic degradation pathways for PAHs include photolysis and chemical oxidation. nih.govtandfonline.com Upon absorption of light, PAHs can become photo-excited and react with molecular oxygen to produce reactive oxygen species (ROS) and other reactive intermediates. tandfonline.com These reactive species can then lead to the transformation of the parent PAH. tandfonline.com
For anthracene, photo-oxidation can lead to the formation of anthraquinone. researchgate.net It is plausible that this compound would undergo similar photochemical transformations. The presence of the fluorine atom might influence the photophysical properties of the molecule and the quantum yield of these reactions.
Chemical oxidation can also contribute to the degradation of PAHs in the environment. nih.gov Oxidants present in water and soil can react with these compounds.
Reaction Intermediates:
Based on the degradation pathways of anthracene and other related compounds, several potential reaction intermediates for this compound can be proposed.
| Potential Intermediate | Formation Pathway |
| Fluoro-anthracene cis-dihydrodiols | Bacterial dioxygenase attack |
| Fluoro-dihydroxyanthracenes | Dehydrogenation of dihydrodiols |
| Fluoro-anthraquinones | Photo-oxidation or biological oxidation |
| Fluorinated phthalic acid derivatives | Ring cleavage during microbial degradation |
This table is generated based on known degradation pathways of similar compounds and represents potential, not definitively identified, intermediates for this compound.
Isotope Fractionation for Elucidating Environmental Fate Mechanisms
Compound-specific isotope analysis (CSIA) is a powerful tool for elucidating the environmental fate of organic contaminants. unine.chtum.de This technique measures the ratios of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H) within a specific compound. tum.de During chemical and biological transformation processes, molecules containing the lighter isotope tend to react slightly faster than those with the heavier isotope, leading to a change in the isotopic composition of the remaining substrate. nih.gov This phenomenon is known as isotope fractionation.
By measuring the isotopic signature of this compound in environmental samples, it is possible to:
Identify and quantify degradation processes: Different degradation pathways (e.g., aerobic vs. anaerobic, different enzymatic mechanisms) can exhibit distinct isotope fractionation patterns. unine.ch
Distinguish between sources of contamination: If different sources of this compound have distinct isotopic signatures, CSIA can be used for source apportionment.
Assess the extent of natural attenuation: The degree of isotope enrichment in the remaining contaminant pool can be used to quantify the extent of degradation in the field. unine.ch
Molecular-Level Understanding of Transformation Processes in Complex Environmental Matrices
Understanding the transformation of this compound at the molecular level within complex environmental matrices like soil and sediment is challenging due to the heterogeneity of these systems. The bioavailability of the compound, which is influenced by sorption to organic matter and mineral surfaces, plays a crucial role in its degradation rate. nih.gov
Advanced analytical techniques are necessary to probe these molecular-level interactions and transformations. For instance, high-resolution mass spectrometry can be employed to identify a wide range of transformation products in complex mixtures. nih.gov Spectroscopic methods can provide insights into the interactions between this compound and components of the environmental matrix.
The transformation of organic compounds in complex systems like landfill leachate has been studied at a molecular level, revealing the degradation of complex organic molecules into smaller, more oxidized species. nih.gov Similar approaches could be applied to understand the fate of this compound in soil and sediment. The presence of other co-contaminants can also influence the transformation pathways, either through co-metabolism or inhibitory effects. nih.gov The study of reaction dynamics in the crystalline phase shows that the local molecular environment evolves as reactant molecules are transformed into products, a phenomenon that could have parallels in the solid phases of environmental matrices. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-fluoroanthracene, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The fluorination of anthracene using xenon difluoride (XeF₂) in chloroform at controlled temperatures (-12°C to 12°C) is a common method. Optimization involves adjusting reaction time (e.g., 4 hours for complete conversion) and temperature gradients to favor this compound over other isomers. Post-synthesis purification via column chromatography (neutral alumina, n-hexane eluent) improves yield (45% reported) . Gas chromatography (GC) with Carbowax columns at 225°C is critical for monitoring reaction progress and isomer ratios .
Q. How can researchers determine the solubility and physicochemical properties of this compound in aqueous and organic solvents?
- Methodological Answer : Solubility data (e.g., 2.6 × 10⁻⁴ g/L in water) can be experimentally determined using gravimetric or spectrophotometric methods under controlled particle size (≤5 µm). Reference solubility tables, such as those in the Handbook of Aqueous Solubility Data, provide benchmarks. For organic solvents, phase equilibria studies using HPLC or UV-Vis spectroscopy are recommended, ensuring temperature consistency during measurements .
Q. What analytical techniques are most reliable for confirming the identity and purity of this compound?
- Methodological Answer : Combine melting point analysis (lit. 108°C ), GC retention time comparisons with authentic samples, and mass spectrometry (MS) for fragmentation pattern validation. Nuclear magnetic resonance (¹⁹F NMR) is essential for regiochemical confirmation. Purity assessment requires thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with UV detection .
Advanced Research Questions
Q. What factors influence the regioselectivity of anthracene fluorination, and how can mechanistic studies resolve isomer formation?
- Methodological Answer : Regioselectivity is influenced by reaction temperature, solvent polarity, and fluorinating agent reactivity. Computational studies (e.g., density functional theory) can model transition states to predict isomer ratios. Experimental validation involves isolating isomers via fractional crystallization (e.g., ethanol for 2-fluoroanthracene) and comparing their spectral data. The 5:1:3 ratio of 1-, 2-, and 9-fluoroanthracene isomers observed in XeF₂ reactions suggests kinetic vs. thermodynamic control .
Q. How can researchers address discrepancies in reported physical properties (e.g., melting points, solubility) of this compound across studies?
- Methodological Answer : Conduct interlaboratory comparisons using standardized protocols (e.g., ASTM methods for melting point determination). Statistical analysis (e.g., ANOVA) identifies systematic errors. Replicate experiments under identical conditions (solvent grade, instrumentation calibration) minimize variability. Literature reviews must prioritize peer-reviewed studies with full experimental details .
Q. What advanced strategies exist for detecting trace impurities or co-eluting isomers in this compound samples?
- Methodological Answer : Use hyphenated techniques like GC-MS or LC-MS to resolve co-eluting peaks. High-resolution mass spectrometry (HRMS) differentiates isomers by exact mass. For impurities, employ mass-selective detectors or ion mobility spectrometry. Method validation should include limit of detection (LOD) and limit of quantification (LOQ) calculations .
Q. How can computational modeling enhance the design of this compound derivatives for specific applications (e.g., organic electronics)?
- Methodological Answer : Molecular docking or quantum mechanical calculations (e.g., HOMO-LUMO gap analysis) predict electronic properties. Synthesis of derivatives (e.g., this compound-carboxylic acid) guided by computational results allows targeted testing in device architectures (e.g., OLEDs). Collaboration between synthetic and theoretical groups ensures iterative refinement .
Data Presentation and Reproducibility Guidelines
- Tables : Include raw data (e.g., reaction yields, solubility values) in supplementary materials. Main text tables should highlight processed data (means ± SD) relevant to the research question .
- Figures : Use chromatograms with annotated peaks (retention times, isomer labels) and spectral overlays (NMR, MS) for clarity. Ensure all axes are labeled with units .
- Reproducibility : Document instrument settings (e.g., GC column type, MS ionization mode) and chemical sources (e.g., XeF₂ purity ≥98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
